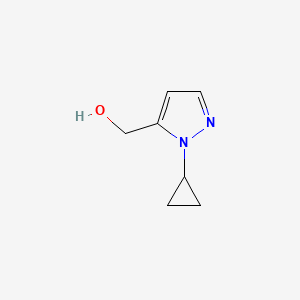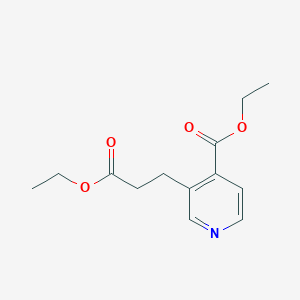![molecular formula C23H18N2O2 B2430014 1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898454-09-6](/img/structure/B2430014.png)
1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione, also known as EPND, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. In
Scientific Research Applications
Synthesis Techniques :
- A study by (Kumar et al., 2017) describes a green, efficient one-pot method for synthesizing naphthalene-1,4-dione derivatives. This approach offers environmental benefits and good yield.
- (Fu et al., 2016) discuss a synthetic method for similar compounds using MgCl2 as a catalyst, highlighting its simplicity and eco-friendliness.
Chemosensor Applications :
- (Gosavi-Mirkute et al., 2017) explore naphthoquinone derivatives as chemosensors for transition metal ions, showing selectivity towards Cu2+ ions. This demonstrates potential applications in metal ion detection.
Biological Activities :
- Research by (Tandon et al., 2010) covers the synthesis of naphthalene-1,4-dione derivatives and their evaluation as antifungal and antibacterial agents.
- (Patil et al., 2017) investigate vitamin K3 derivatives of naphthoquinone for their ability to sense metal ions, indicating potential in medical and environmental applications.
Materials Science Applications :
- (Jali et al., 2011) study polymorphs of aromatic thiolato naphthoquinones, providing insights into molecular interactions and material properties.
Pharmacological Potential :
- The work of (Upadhyay et al., 2021) reveals the synthesis of compounds including naphthyl linkers with potential as dual inhibitors in cancer treatment.
- (Yoshioka et al., 1991) and (Voskienė et al., 2011) discuss the synthesis and antimicrobial activity of naphthalene-1,4-dione derivatives.
Analytical Applications :
- A study by (Jali et al., 2013) on the fluorescence emission of naphthoquinone derivatives suggests their use in analytical chemistry, especially in detecting specific metal ions.
properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-2-17-10-12-18(13-11-17)16-24-14-15-25(23(27)22(24)26)21-9-5-7-19-6-3-4-8-20(19)21/h2-15H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQAMUFGJYQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)



![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)


![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
